An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-phenylquinoline-4-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-phenylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, aromatic structure, featuring a quinoline core substituted with a bromine atom, a phenyl group, and a carboxylic acid moiety, imparts a unique set of physicochemical properties that are crucial for its application in drug design and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the known physicochemical properties of 6-bromo-2-phenylquinoline-4-carboxylic acid, detailed experimental protocols for their determination, and an exploration of its potential biological relevance, particularly in the context of histone deacetylase (HDAC) inhibition.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its reactivity and processability in a chemical setting.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀BrNO₂ | [1] |
| Molecular Weight | 328.16 g/mol | [1] |
| Physical State | Solid | [1] |
| Purity | ≥95% | [1] |
Thermal and Spectroscopic Properties
| Property | Value | Source |
| Melting Point | Not explicitly reported. See Section 2.1 for the experimental protocol. | |
| Boiling Point | 502.3 °C at 760 mmHg | Chem-Impex |
Partition and Solubility Properties
| Property | Value | Source |
| LogP (Octanol-Water Partition Coefficient) | 4.36 | Chem-Impex |
| Solubility | No quantitative data available. See Section 2.2 for the experimental protocol. | |
| pKa (Acid Dissociation Constant) | Not explicitly reported. See Section 2.3 for the experimental protocol. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies for measuring the melting point, solubility, and pKa of 6-bromo-2-phenylquinoline-4-carboxylic acid.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range suggests the presence of impurities.
Methodology: Capillary Melting Point Determination
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Sample Preparation: A small amount of finely powdered 6-bromo-2-phenylquinoline-4-carboxylic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
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Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
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Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting) are recorded. This range is reported as the melting point.
Determination of Solubility
Solubility is a critical parameter, especially in drug development, as it influences bioavailability. The solubility of 6-bromo-2-phenylquinoline-4-carboxylic acid can be determined in various solvents, including aqueous buffers and organic solvents relevant to pharmaceutical formulations.
Methodology: Shake-Flask Method
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Preparation of Saturated Solution: An excess amount of solid 6-bromo-2-phenylquinoline-4-carboxylic acid is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
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Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
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Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
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Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.
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Calculation: The solubility is expressed in units of mass per volume (e.g., mg/mL) or moles per volume (e.g., mol/L).
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 6-bromo-2-phenylquinoline-4-carboxylic acid, the pKa of the carboxylic acid group is a key determinant of its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets.
Methodology: Potentiometric Titration
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Sample Preparation: A known amount of 6-bromo-2-phenylquinoline-4-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.
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Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of the acid, is identified as the point of steepest slope.
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pKa Determination: The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Biological Relevance and Signaling Pathways
Derivatives of 2-phenylquinoline-4-carboxylic acid have emerged as a promising class of histone deacetylase (HDAC) inhibitors.[2][3][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The aberrant activity of HDACs is implicated in the pathogenesis of various diseases, including cancer. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
The general mechanism of action for a 2-phenylquinoline-4-carboxylic acid-based HDAC inhibitor involves the "cap" group (the quinoline moiety) interacting with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme.
Conclusion
6-Bromo-2-phenylquinoline-4-carboxylic acid possesses a distinct set of physicochemical properties that make it a valuable scaffold in medicinal chemistry. This guide has summarized the available data and provided detailed protocols for the experimental determination of its key properties. The emerging role of 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors highlights the potential of this compound in the development of novel therapeutics. Further research into its precise physicochemical characteristics and biological activities will undoubtedly pave the way for its broader application in drug discovery and materials science.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
